

An In-depth Technical Guide to Chloro(bis-pentafluoroethyl)phosphine

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Compound of Interest

Compound Name: Chloro(bis-pentafluoroethyl)phosphine

Cat. No.: B1597043

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Abstract

This technical guide provides a comprehensive overview of **Chloro(bis-pentafluoroethyl)phosphine** (CAS Number: 35449-89-9), a highly fluorinated organophosphorus compound. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and fundamental principles of phosphorus chemistry to offer valuable insights for researchers. This document covers nomenclature, inferred physicochemical properties, plausible synthetic routes, expected reactivity, structural elucidation through spectroscopic techniques, potential applications as a specialized chemical intermediate, and essential safety and handling protocols. The content is structured to provide both a theoretical foundation and practical considerations for laboratory professionals.

Introduction and Chemical Identity

Chloro(bis-pentafluoroethyl)phosphine, a molecule of significant interest due to its unique electronic and steric properties conferred by the pentafluoroethyl substituents, stands as a potentially valuable yet under-documented building block in synthetic chemistry. The strong electron-withdrawing nature of the C₂F₅ groups is anticipated to profoundly influence the reactivity of the phosphorus center, making it a subject of academic and industrial curiosity.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	35449-89-9
IUPAC Name	chloro-bis(1,1,2,2,2-pentafluoroethyl)phosphane
Molecular Formula	C ₄ ClF ₁₀ P
Synonyms	Chlorobis(pentafluoroethyl)phosphine

Physicochemical Properties: An Inferential Analysis

Directly reported experimental data on the physicochemical properties of **Chloro(bis-pentafluoroethyl)phosphine** are not readily available. However, by examining related fluorinated phosphines and general chemical principles, we can infer a likely profile.

Table 2: Inferred Physicochemical Properties

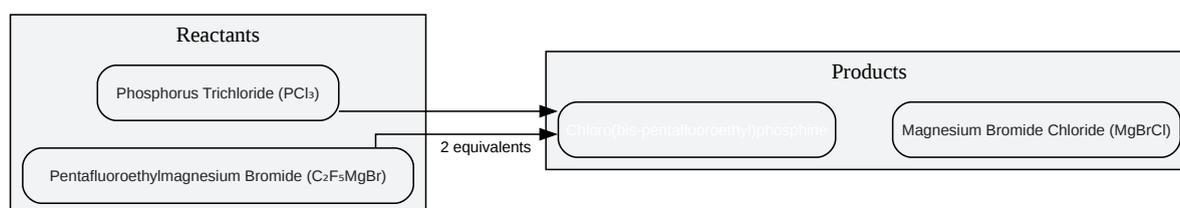
Property	Inferred Value/Characteristic	Rationale
Molecular Weight	304.48 g/mol	Calculated from the molecular formula.
Appearance	Likely a colorless to pale yellow liquid.	Based on analogous chlorophosphines.
Boiling Point	Expected to be relatively low.	High volatility is characteristic of fluorinated compounds.
Solubility	Soluble in aprotic organic solvents (e.g., ethers, halogenated solvents).	Insoluble in water, with which it is expected to react.
Stability	Sensitive to moisture and air.	The P-Cl bond is susceptible to hydrolysis, and the phosphine can be oxidized.

Synthesis and Handling: A Proposed Laboratory Workflow

While a specific, validated synthesis protocol for **Chloro(bis-pentafluoroethyl)phosphine** is not published, a plausible route can be designed based on established methods for the preparation of dialkylchlorophosphines.[1][2]

Proposed Synthetic Pathway

A common method for the synthesis of dialkylchlorophosphines involves the reaction of a Grignard reagent or an organolithium species with phosphorus trichloride (PCl_3).



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Caption: Proposed synthesis of **Chloro(bis-pentafluoroethyl)phosphine**.

Detailed Experimental Protocol (Hypothetical)

Caution: This is a hypothetical procedure and should be adapted and optimized with stringent safety precautions in a laboratory setting.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The system is maintained under an inert atmosphere (nitrogen or argon) throughout the reaction.
- **Reactant Preparation:** A solution of phosphorus trichloride in a dry, aprotic solvent (e.g., diethyl ether or THF) is prepared in the reaction flask and cooled to a low temperature (e.g., $-78\text{ }^\circ\text{C}$) using a dry ice/acetone bath.

- Grignard Addition: Two equivalents of a pre-prepared solution of pentafluoroethylmagnesium bromide in a suitable ether solvent are added dropwise from the addition funnel to the cooled PCl_3 solution with vigorous stirring. The reaction temperature is carefully monitored and maintained.
- Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
- Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Handling and Storage

Given its likely reactivity with water and air, **Chloro(bis-pentafluoroethyl)phosphine** should be handled under an inert atmosphere using Schlenk line or glovebox techniques.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and oxidizing agents.

Reactivity Profile and Synthetic Utility

The chemical behavior of **Chloro(bis-pentafluoroethyl)phosphine** is dictated by the phosphorus(III) center and the labile P-Cl bond, all significantly influenced by the strongly electron-withdrawing pentafluoroethyl groups.

Key Reactions

- Nucleophilic Substitution at Phosphorus: The P-Cl bond is expected to be highly susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of substituents, making it a versatile intermediate for the synthesis of more complex phosphines.



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Caption: Nucleophilic substitution at the phosphorus center.

- Oxidation: The phosphorus(III) center can be readily oxidized to phosphorus(V). For instance, reaction with mild oxidizing agents would likely yield the corresponding phosphinyl chloride, $(\text{C}_2\text{F}_5)_2\text{P}(\text{O})\text{Cl}$. This derivative is a precursor to phosphinic acid amides and hydrazides.[4]
- Ligand Synthesis: This chlorophosphine is an ideal precursor for the synthesis of tertiary phosphine ligands bearing two pentafluoroethyl groups. These ligands are of interest in catalysis due to their unique electronic and steric profiles.

Structural Elucidation by Spectroscopy

Spectroscopic techniques are indispensable for the characterization of **Chloro(bis-pentafluoroethyl)phosphine**. ^{31}P NMR spectroscopy is particularly informative for phosphorus-containing compounds.[5][6]

Table 3: Expected Spectroscopic Data

Technique	Expected Observations
^{31}P NMR	A single resonance in the downfield region, characteristic of chlorophosphines. The chemical shift will be influenced by the electron-withdrawing C_2F_5 groups.
^{19}F NMR	Complex multiplets for the CF_3 and CF_2 groups, with coupling to phosphorus and between the fluorine nuclei.
^{13}C NMR	Resonances for the two carbon atoms of the pentafluoroethyl groups, showing coupling to both phosphorus and fluorine.
IR Spectroscopy	Characteristic stretching frequencies for C-F and P-Cl bonds.

Potential Applications in Research and Development

While specific applications of **Chloro(bis-pentafluoroethyl)phosphine** are not yet widely reported, its structural features suggest significant potential in several areas:

- **Ligand Design for Homogeneous Catalysis:** The electron-poor nature of the resulting phosphine ligands can modulate the activity and selectivity of transition metal catalysts in various organic transformations.
- **Materials Science:** Incorporation of the bis(pentafluoroethyl)phosphino moiety into polymers or other materials could impart unique properties such as thermal stability, flame retardancy, and altered surface characteristics.
- **Drug Development:** As a synthetic intermediate, it could be used to introduce the $(C_2F_5)_2P$ -group into biologically active molecules, potentially influencing their lipophilicity, metabolic stability, and binding affinity.

Safety and Hazard Management

A specific Safety Data Sheet (SDS) for **Chloro(bis-pentafluoroethyl)phosphine** is not publicly available. Therefore, a conservative approach to safety, based on the known hazards of analogous chlorophosphines, is imperative.^{[3][7][8]}

General Precautions:

- **Handling:** All manipulations should be carried out in a well-ventilated fume hood by trained personnel.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- **In case of Contact:**
 - **Skin:** Immediately wash the affected area with copious amounts of water and seek medical attention.

- Eyes: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.
- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Chloro(bis-pentafluoroethyl)phosphine is a fluorinated organophosphorus compound with significant potential as a versatile synthetic intermediate. While detailed experimental data remains scarce, this guide provides a framework for its synthesis, handling, reactivity, and characterization based on established chemical principles and data from related compounds. Further research into this molecule is warranted to fully explore its utility in catalysis, materials science, and medicinal chemistry.

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